REACTION_CXSMILES
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[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=O.[NH:11]1[CH2:17][C:15](=[O:16])[NH:14][C:12]1=[O:13].C(CN)O>O>[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[C:17]1[NH:11][C:12](=[O:13])[NH:14][C:15]1=[O:16]
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Name
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|
Quantity
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2.072 g
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Type
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reactant
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Smiles
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OC=1C=C(C=O)C=CC1O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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N1C(=O)NC(=O)C1
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Name
|
|
Quantity
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15 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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1.38 g
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Type
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reactant
|
Smiles
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C(O)CN
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated to 70°
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Type
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CUSTOM
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Details
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to give a clear solution
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Type
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TEMPERATURE
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Details
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the magnetically stirred mixture was heated (90°-92°, bath temperature) for 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
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Within 10 minutes crystallization
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Duration
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10 min
|
Type
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CUSTOM
|
Details
|
After immersing in an ice-bath
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Type
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CUSTOM
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Details
|
was acidified with ECl, refrigerated 5 hours
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Duration
|
5 h
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Type
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FILTRATION
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Details
|
filtered
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Type
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WASH
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Details
|
washed with cold (-10°) 1:1 methanol-water
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Type
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CUSTOM
|
Details
|
dried
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Reaction Time |
8 (± 8) h |
Name
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Type
|
product
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Smiles
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OC=1C=C(C=C2C(NC(N2)=O)=O)C=CC1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |